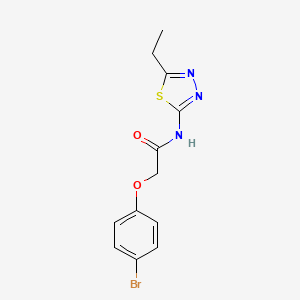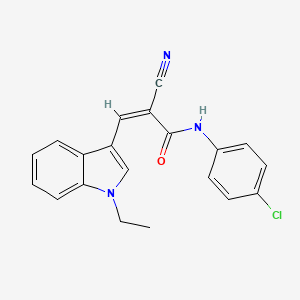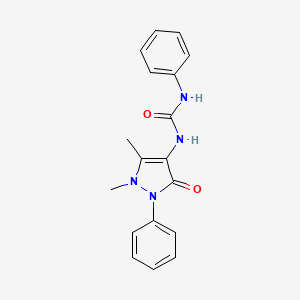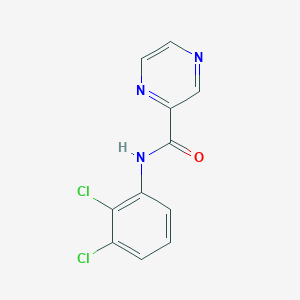
ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate, also known as EFPTC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EFPTC belongs to the class of compounds known as thiophenes, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate involves its interaction with various biological targets, including enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has also been found to exhibit anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate is its potent anti-inflammatory and anti-cancer activity. It has also been found to exhibit low toxicity in vitro. However, one limitation of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been found to exhibit neuroprotective activity in vitro, suggesting that it may have potential as a therapeutic agent for these diseases. Another area of interest is the development of more soluble derivatives of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate, which could improve its bioavailability and make it more suitable for use in vivo.
Synthesis Methods
The synthesis of ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with thiourea to form ethyl 4-(4-fluorophenyl)-2-thioxo-3-butenoate, which is subsequently treated with propionyl chloride and ammonia to yield ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-3-13(19)18-15-14(16(20)21-4-2)12(9-22-15)10-5-7-11(17)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGXPKOWOGPWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)


![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)


![3-[2-(2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5682667.png)